molecular formula C15H32Cl2N2 B1466637 N-Ethyl-N-(2-(piperidin-4-yl)ethyl)cyclohexanamine dihydrochloride CAS No. 1219957-77-3

N-Ethyl-N-(2-(piperidin-4-yl)ethyl)cyclohexanamine dihydrochloride

Cat. No.: B1466637
CAS No.: 1219957-77-3
M. Wt: 311.3 g/mol
InChI Key: JDAZCVRVPKAQGU-UHFFFAOYSA-N
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Description

N-Ethyl-N-(2-(piperidin-4-yl)ethyl)cyclohexanamine dihydrochloride is a chemical compound with the molecular formula C15H32Cl2N2. It is known for its unique structure, which includes a piperidine ring and a cyclohexane ring. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(2-(piperidin-4-yl)ethyl)cyclohexanamine dihydrochloride typically involves the reaction of cyclohexanamine with n-ethyl-2-(4-piperidinyl)ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(2-(piperidin-4-yl)ethyl)cyclohexanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It undergoes nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

    Oxidation: N-oxides of the compound.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Ethyl-N-(2-(piperidin-4-yl)ethyl)cyclohexanamine dihydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.

    Medicine: Investigated for its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: Used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of N-Ethyl-N-(2-(piperidin-4-yl)ethyl)cyclohexanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-[2-(4-piperidinyl)ethyl]-2-pyridinamine dihydrochloride
  • N-Methyl-6-(4-piperidinyl)-2-pyridinecarboxamide dihydrochloride
  • 4-[(Dimethylamino)methyl]-4-piperidinol dihydrochloride
  • N-Ethyl-4-(3-pyrrolidinyl)-2-pyrimidinamine dihydrochloride

Uniqueness

N-Ethyl-N-(2-(piperidin-4-yl)ethyl)cyclohexanamine dihydrochloride is unique due to its specific combination of a piperidine ring and a cyclohexane ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where similar compounds may not be as effective.

Properties

IUPAC Name

N-ethyl-N-(2-piperidin-4-ylethyl)cyclohexanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2.2ClH/c1-2-17(15-6-4-3-5-7-15)13-10-14-8-11-16-12-9-14;;/h14-16H,2-13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAZCVRVPKAQGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC1CCNCC1)C2CCCCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Ethyl-N-(2-(piperidin-4-yl)ethyl)cyclohexanamine dihydrochloride
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N-Ethyl-N-(2-(piperidin-4-yl)ethyl)cyclohexanamine dihydrochloride
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N-Ethyl-N-(2-(piperidin-4-yl)ethyl)cyclohexanamine dihydrochloride
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N-Ethyl-N-(2-(piperidin-4-yl)ethyl)cyclohexanamine dihydrochloride
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N-Ethyl-N-(2-(piperidin-4-yl)ethyl)cyclohexanamine dihydrochloride
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N-Ethyl-N-(2-(piperidin-4-yl)ethyl)cyclohexanamine dihydrochloride

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